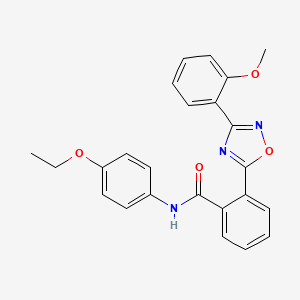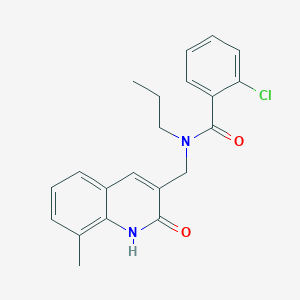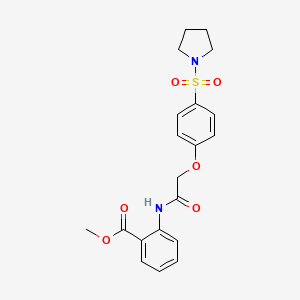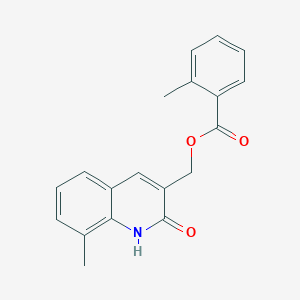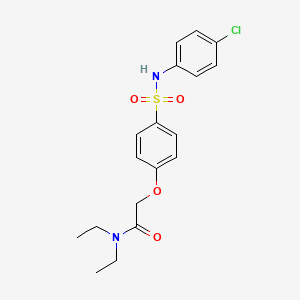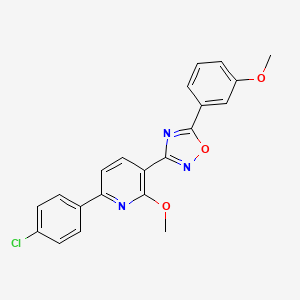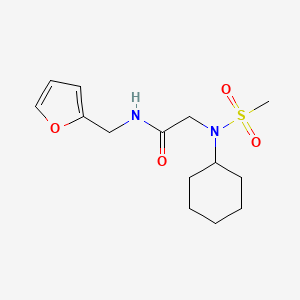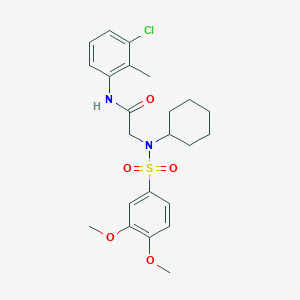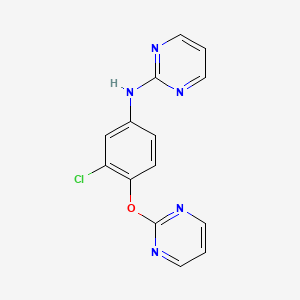
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
科学研究应用
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide has shown potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting amyloid-beta fibrils, which are associated with Alzheimer's disease. This compound has also been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been used as a tool compound to study the role of various proteins in biological systems.
作用机制
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide is not fully understood, but it is believed to interact with specific proteins and enzymes in biological systems. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to bind to amyloid-beta fibrils and inhibit their aggregation.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide depend on the specific biological system being studied. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been reported to inhibit the aggregation of amyloid-beta fibrils, which could be beneficial for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting amyloid-beta fibrils. Additionally, it has shown potential applications in various areas of scientific research, including anti-inflammatory, anti-cancer, and anti-bacterial studies. However, there are also limitations to using this compound, including potential toxicity and the need for further optimization of the synthesis method to improve yield and purity.
未来方向
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in anti-inflammatory, anti-cancer, and anti-bacterial research. Finally, there is a need for optimization of the synthesis method to improve yield and purity, as well as development of new derivatives of this compound with improved properties.
合成方法
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine in the presence of a base to form N-cyclohexyl-2-chlorobenzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylbenzamide. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
属性
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-13-7-6-12-17(18)19-24-21(27-25-19)16-11-5-4-10-15(16)20(26)23-14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKOBGYTQVMYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

